molecular formula C18H25ClN2S B2633768 [(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine hydrochloride CAS No. 2418643-70-4

[(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine hydrochloride

Cat. No.: B2633768
CAS No.: 2418643-70-4
M. Wt: 336.92
InChI Key: XWNGKGOOBSRWGV-UHFFFAOYSA-N
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Description

[(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzylcyclohexyl group and a thiazolylmethyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine hydrochloride typically involves the reaction of benzylcyclohexylmethylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactors and continuous monitoring systems to maintain optimal reaction conditions. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

[(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

[(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The thiazole ring, in particular, plays a crucial role in its biological activity by participating in electron transfer and stabilizing reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-benzylcyclohexyl)methyl][(1,2-thiazol-4-yl)methyl]amine hydrochloride stands out due to its unique combination of a benzylcyclohexyl group and a thiazolylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(1-benzylcyclohexyl)methyl]-1-(1,2-thiazol-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2S.ClH/c1-3-7-16(8-4-1)11-18(9-5-2-6-10-18)15-19-12-17-13-20-21-14-17;/h1,3-4,7-8,13-14,19H,2,5-6,9-12,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNGKGOOBSRWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=CC=C2)CNCC3=CSN=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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